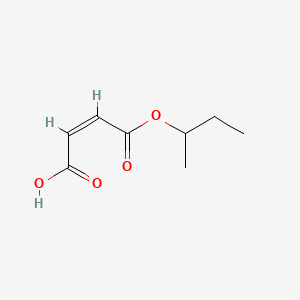
sec-Butyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butyl maleate: is an organic compound with the molecular formula C8H12O4 . It is an ester derived from maleic acid and sec-butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: sec-Butyl maleate can be synthesized through the esterification of maleic acid with sec-butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting maleic anhydride with sec-butanol in the presence of a catalyst. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency of the process. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: sec-Butyl maleate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to maleic acid and sec-butanol.
Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Polymerization: this compound can undergo polymerization reactions to form polyesters and other polymeric materials.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst (e.g., palladium on carbon).
Polymerization: Initiators such as peroxides or azo compounds under controlled temperature conditions.
Major Products:
Hydrolysis: Maleic acid and sec-butanol.
Addition Reactions: Halogenated maleates, hydrogenated maleates.
Polymerization: Polyesters and other polymeric materials.
Scientific Research Applications
sec-Butyl maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Medicine: Explored for its potential in developing new pharmaceutical formulations and drug delivery mechanisms.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mechanism of Action
The mechanism by which sec-Butyl maleate exerts its effects is primarily through its chemical reactivity. The ester functional group can undergo hydrolysis to release maleic acid and sec-butanol, which can then participate in various biochemical pathways. The double bond in the maleate moiety allows for addition reactions, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Diethyl maleate: An ester of maleic acid and ethanol, used in similar applications as sec-Butyl maleate.
Dimethyl maleate: An ester of maleic acid and methanol, also used in polymer synthesis and as a chemical intermediate.
Dibutyl maleate: An ester of maleic acid and butanol, commonly used as a plasticizer and in the production of coatings and adhesives.
Uniqueness: this compound is unique due to its specific ester group derived from sec-butanol, which imparts distinct physical and chemical properties compared to other maleate esters. Its ability to undergo various chemical reactions and form biodegradable polymers makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
924-63-0 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(Z)-4-butan-2-yloxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-3-6(2)12-8(11)5-4-7(9)10/h4-6H,3H2,1-2H3,(H,9,10)/b5-4- |
InChI Key |
GTVVADNAPPKOSH-PLNGDYQASA-N |
Isomeric SMILES |
CCC(C)OC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCC(C)OC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















